N-isopropylalanine
Description
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)7-5(3)6(8)9/h4-5,7H,1-3H3,(H,8,9) |
InChI Key |
LABFFVKLPSJCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Mechanism and Optimization
The alkylation proceeds via a borrowing hydrogen mechanism, where the catalyst dehydrogenates isopropanol to form acetone and a ruthenium-hydride intermediate. The hydride facilitates the activation of alanine’s amino group, enabling nucleophilic attack by the isopropyl moiety. Key parameters include:
-
Catalyst loading : 1–5 mol% of Cat 1 achieves quantitative yields.
-
Temperature : Reactions proceed optimally at 60–110°C, with higher temperatures accelerating kinetics but risking racemization.
-
Solvent choice : Neat conditions favor monoalkylation, while CF₃CH₂OH enhances solubility of hydrophobic intermediates, critical for sterically hindered substrates like phenylalanine.
A representative synthesis of this compound (3fb) involves reacting alanine (1f) with isopropanol (2b) and 1 mol% Cat 1 at 110°C for 18 hours, yielding 90% product with >99% enantiomeric excess (ee).
Table 1: Optimization of Direct N-Alkylation Conditions
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Alanine | Cat 1 | Neat | 110 | 18 | 90 | >99 |
| Alanine | Cat 3b | CF₃CH₂OH | 100 | 24 | 85 | 98 |
Esterification-Hydrolysis Sequential Route
An alternative pathway involves synthesizing this compound esters followed by hydrolysis. Patent CN109467515B details the preparation of L-alanine isopropyl ester hydrochloride using isopropanol, thionyl chloride (SOCl₂), and alumina catalysis. Although the patent focuses on the ester, alkaline hydrolysis of this intermediate could yield this compound.
Ester Synthesis and Conditions
The esterification occurs in two stages:
Table 2: Esterification Parameters from Patent CN109467515B
| L-Alanine (mol) | SOCl₂ (mol%) | Al₂O₃ (mol%) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1.0 | 3.0 | 5.0 | 40 | 90.85 | 99.1 |
| 1.0 | 4.0 | 4.8 | 40 | 92.13 | 99.4 |
Protection-Deprotection Strategies
N-Protected β-cyano alanine derivatives, as reported by Chemistry Europe, offer a template for adapting protective group strategies to this compound synthesis. Although the study focuses on β-cyano analogs, the use of tert-butoxycarbonyl (Boc) protection illustrates a viable route:
Boc-Mediated Alkylation
-
Protection : Alanine’s amino group is shielded with Boc anhydride ((Boc)₂O) in the presence of dimethylaminopyridine (DMAP).
-
Alkylation : The protected intermediate reacts with isopropyl bromide under basic conditions.
-
Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding this compound.
This method, while functional, introduces additional steps and reagents compared to direct alkylation, reducing atom economy.
Comparative Analysis of Methodologies
Efficiency and Yield
Environmental and Scalability Considerations
-
The catalytic method’s use of reusable alumina and trifluoroethanol aligns with green chemistry principles.
-
SOCl₂ in esterification generates HCl gas, necessitating scrubbers and increasing environmental footprint.
Experimental Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
N-isopropylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield N-isopropylpyruvate, while reduction may produce N-isopropylamine.
Scientific Research Applications
Drug Delivery Systems
N-Isopropylalanine has been studied for its role in improving the permeation of pharmaceutical compounds through biological membranes. For instance, studies involving isopropyl esters of amino acids have shown enhanced skin permeation when conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen . This property is particularly beneficial for topical formulations aimed at chronic skin conditions.
Case Study: Isopropyl Esters with NSAIDs
A study demonstrated that the conjugation of this compound with NSAIDs resulted in lower toxicity profiles while maintaining therapeutic efficacy. The findings indicated that these conjugates could serve as effective topical agents for inflammatory conditions, showcasing the potential of this compound in drug delivery systems .
Material Science Applications
Sustainable Surfactants
this compound is being explored for its application in creating sustainable surfactants derived from renewable resources. The direct N-alkylation of amino acids using alcohols has been shown to produce N-alkylated amino acids like this compound efficiently while minimizing environmental impact . This method presents an eco-friendly alternative to traditional surfactant production processes.
Table 2: Comparison of Traditional vs. Sustainable Surfactant Production
| Aspect | Traditional Method | Sustainable Method |
|---|---|---|
| Raw Materials | Fossil fuel derivatives | Renewable resources (e.g., fatty acids) |
| Environmental Impact | High | Low |
| By-products | Various toxic compounds | Water as the only by-product |
| Yield | Variable | High (quantitative yields) |
Mechanism of Action
The mechanism of action of N-isopropylalanine involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The isopropyl group can influence the compound’s binding affinity and specificity for these enzymes, affecting the overall metabolic pathway.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : N-Isopropylbutylamine achieves a higher yield (63%) compared to N-isopropylalanine derivatives (23%), likely due to steric or electronic effects of the alanine backbone .
- Physical Properties : The methyl ester hydrobromide of this compound has a lower melting point than N-isopropylbutylamine hydrochloride, reflecting differences in molecular packing and ionic interactions.
Functional Group and Reactivity Differences
Table 2: Functional Group Analysis
Critical Insights :
Contrasts :
- While this compound derivatives may have niche biochemical uses, N-Isopropyl Hydroxylamine has well-documented industrial roles, emphasizing the impact of functional groups on application scope .
Biological Activity
N-Isopropylalanine, an amino acid derivative, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by the presence of an isopropyl group attached to the amino acid alanine. Its chemical structure can be represented as follows:
This modification enhances its lipophilicity compared to standard amino acids, potentially influencing its interaction with biological systems.
2. Toxicological Effects
This compound has been documented to exhibit toxic effects under certain conditions. Exposure can lead to symptoms such as skin and eye irritation, headaches, and in severe cases, methemoglobinemia—a condition where the blood's ability to carry oxygen is impaired . Chronic exposure may result in long-term health issues, although specific studies on this compound's carcinogenic potential remain inconclusive .
3. Microbial Metabolism
This compound has been identified as a metabolite in various microbial degradation pathways. For instance, it was found to be an intermediate in the degradation of propachlor, a herbicide, by soil bacteria such as Pseudomonas and Acinetobacter strains . This suggests that this compound may play a role in bioremediation processes, highlighting its ecological significance.
Case Study 1: Enzyme Inhibition
A study exploring the inhibitory effects of various amino acid derivatives on monoamine oxidase (MAO) found that certain compounds structurally related to this compound exhibited notable MAO inhibition. This inhibition is significant given MAO's role in neurotransmitter metabolism and potential implications for neurodegenerative diseases .
Case Study 2: Toxicological Assessment
A toxicological assessment of N-isopropylaniline (a related compound) revealed that high concentrations could lead to serious health effects. While direct studies on this compound are sparse, the toxicological profile of similar compounds suggests caution when handling this amino acid derivative .
Research Findings
Q & A
Q. What are the established synthetic routes for N-isopropylalanine, and how are they optimized for yield and purity?
this compound is typically synthesized via reductive amination or alkylation of alanine derivatives. Key steps include:
- Reagent selection : Use of isopropyl iodide/bromide with L-alanine under basic conditions (e.g., NaHCO₃) to introduce the isopropyl group .
- Purification : Reverse-phase HPLC or ion-exchange chromatography to separate stereoisomers, with purity confirmed via -NMR (peaks at δ 1.0–1.2 ppm for isopropyl CH₃ groups) and mass spectrometry .
- Yield optimization : Adjusting reaction temperature (40–60°C) and solvent polarity (e.g., DMF vs. ethanol) to minimize side products like N,N-diisopropylalanine .
Q. How does this compound structurally and functionally differ from alanine and other N-alkylated analogs?
Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?
Discrepancies in metabolic studies (e.g., bacterial vs. mammalian systems) require:
- Isotopic labeling : Track -labeled this compound in in vitro hepatocyte assays to identify degradation products .
- Enzyme inhibition assays : Use protease-specific inhibitors (e.g., pepstatin A for aspartic proteases) to isolate metabolic enzymes .
- Cross-validation : Compare LC-MS/MS data with computational predictions (e.g., in silico tools like SwissADME) to reconcile pathway variations .
Q. How can computational modeling improve the design of this compound-based enzyme inhibitors?
- Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., aminopeptidases), focusing on steric clashes caused by the isopropyl group .
- MD simulations : Analyze conformational stability in aqueous vs. lipid environments (GROMACS/NAMD) over 100-ns trajectories .
- QSPR models : Correlate substituent effects (e.g., alkyl chain length) with inhibitory potency using regression analysis .
Q. What methodological considerations are critical for studying this compound’s role in peptide stability under physiological conditions?
- Accelerated stability testing : Incubate this compound-containing peptides at pH 2.0 (gastric) and 7.4 (blood) at 37°C, monitoring degradation via MALDI-TOF .
- Circular dichroism (CD) : Track secondary structure changes in model peptides (e.g., α-helix to random coil transitions) .
- Control experiments : Compare with D-alanine analogs to isolate stereochemical effects .
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s solubility data across studies?
- Standardized protocols : Adopt NIH guidelines for solvent preparation (e.g., pre-saturation with N₂ to avoid oxidation) .
- Dynamic light scattering (DLS) : Measure aggregation tendencies in aqueous buffers (e.g., PBS vs. Tris-HCl) .
- Reporting standards : Include temperature, ionic strength, and agitation methods in metadata to enhance reproducibility .
Q. What statistical approaches validate the significance of this compound’s effects in cell-based assays?
- Power analysis : Pre-determine sample size (n ≥ 6) using G*Power to detect ≥20% effect size with α=0.05 .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. control) in cytotoxicity assays .
- Dose-response modeling : Fit IC₅₀ curves using nonlinear regression (GraphPad Prism) to quantify potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
